

Technical Guide: tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate

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Compound of Interest

Compound Name: 1-(Boc-amino)-3-(isopropylamino)propane

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Introduction

tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate is a diamine derivative in which one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group, while the other is N-alkylated with an isopropyl group. The strategic placement of the acid-labile Boc protecting group allows for selective deprotection and subsequent functionalization of the primary amine, making this compound a valuable building block in organic synthesis. Its structural similarity to endogenous polyamines suggests potential applications in the development of novel therapeutics, particularly in areas targeting polyamine metabolism, which is often dysregulated in cancer and other proliferative diseases. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its potential biological significance.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate^[1]. It is also known by other names such as **1-(Boc-amino)-3-(isopropylamino)propane**.

Table 1: Physicochemical Properties of tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate and Related Precursors

| Property | tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate | tert-Butyl N-(3-aminopropyl)carbamate[2][3] | N-Isopropyl-1,3-propanediamine |
|-------------------|--|--|--------------------------------|
| CAS Number | 1229627-05-7[1][4][5] | 75178-96-0[2] | 3360-16-5 |
| Molecular Formula | C11H24N2O2[4] | C8H18N2O2[2] | C6H16N2 |
| Molecular Weight | 216.32 g/mol | 174.24 g/mol [2] | 116.20 g/mol |
| Appearance | Powder or liquid[4] | Colorless to white liquid or low melting solid | Liquid |
| Melting Point | Not available | 22 °C[3] | Not available |
| Boiling Point | Not available | 203 °C[3] | 162 °C |
| Density | Not available | 0.998 g/mL at 20 °C[3] | 0.83 g/mL at 25 °C |
| Purity | Typically ≥97%[4] | ≥97.0% | 95% |

Experimental Protocols

Synthesis of tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate via Reductive Amination

The synthesis of the title compound can be achieved through the reductive amination of tert-butyl N-(3-aminopropyl)carbamate with acetone. This method is a highly efficient and controlled way to introduce the isopropyl group onto the primary amine.

Materials:

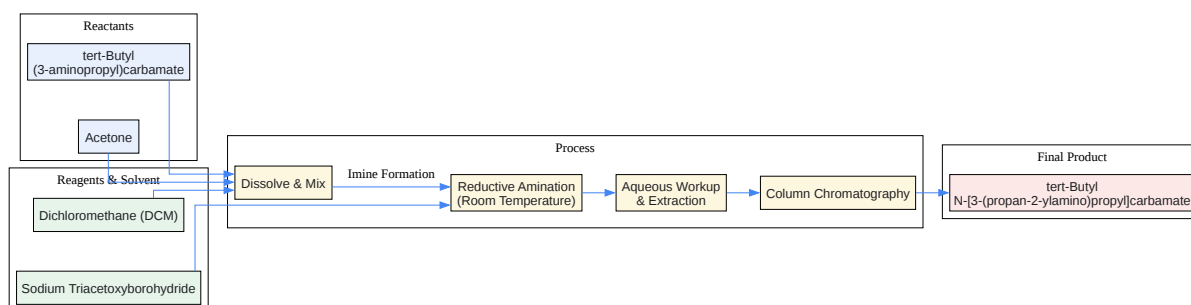
- tert-Butyl N-(3-aminopropyl)carbamate (N-Boc-1,3-propanediamine)
- Acetone (ACS grade)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM), anhydrous

- Methanol (MeOH), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas supply
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl N-(3-aminopropyl)carbamate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
- **Addition of Ketone:** To the stirred solution, add acetone (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
- **Reduction:** In a separate flask, dissolve sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Slowly add this reducing agent solution to the reaction mixture. Note: Sodium cyanoborohydride can also be used, but the reaction is often carried out in methanol and may require the addition of a weak acid like acetic acid to facilitate imine formation.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes several hours to overnight.

- **Workup:** Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate.



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Fig 1. Synthetic workflow for tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate.

Potential Biological Activity and Signaling Pathways

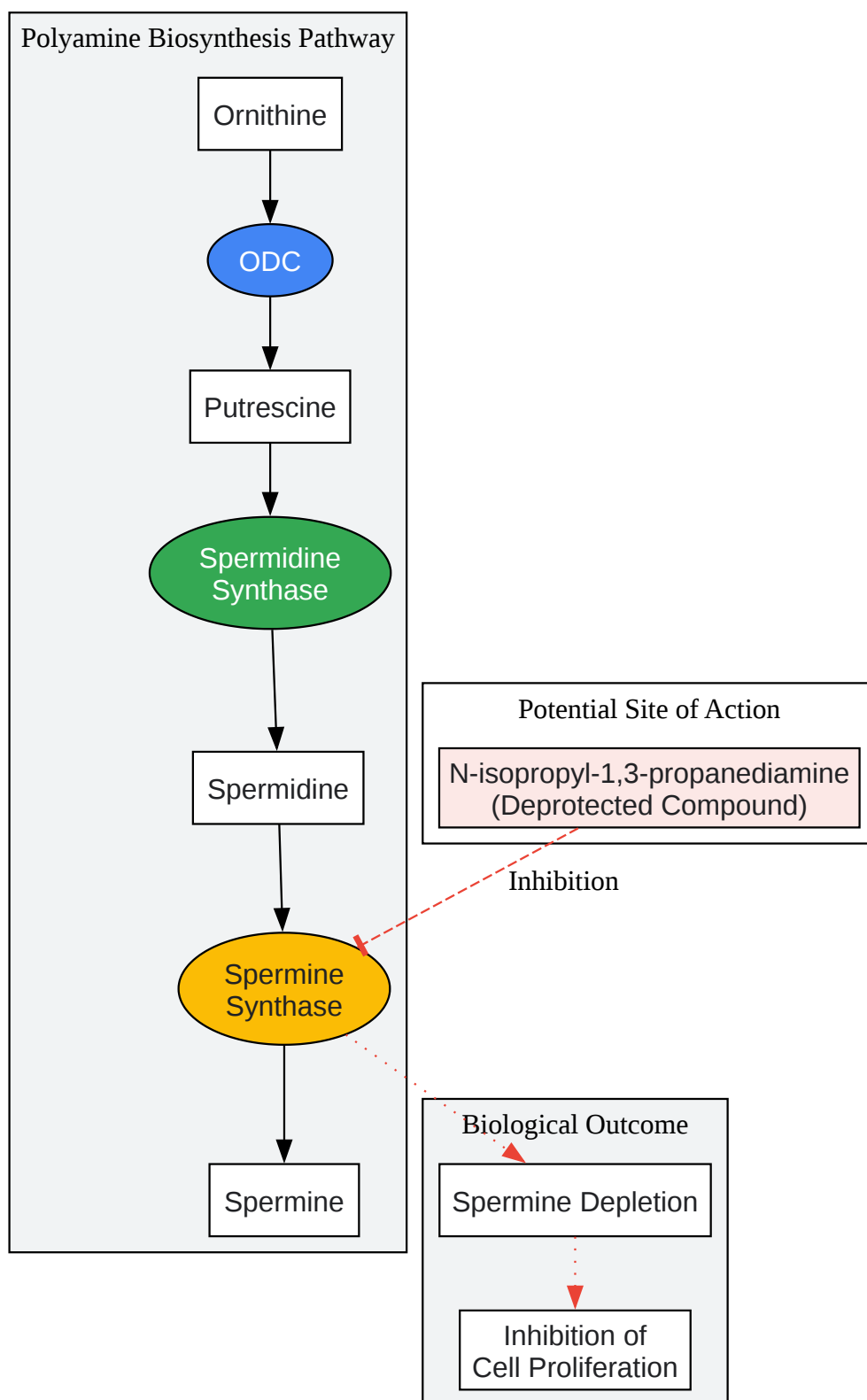
While specific biological data for tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate is not readily available in the literature, its structural similarity to other N-alkylated 1,3-diaminopropane derivatives allows for informed hypotheses regarding its potential biological roles.

The parent scaffold, 1,3-diaminopropane, is structurally related to the endogenous polyamines spermidine and spermine. Polyamine metabolism is a critical pathway for cell growth, proliferation, and differentiation. The levels of these polyamines are tightly regulated, and dysregulation is frequently observed in cancer. Consequently, the enzymes involved in polyamine biosynthesis are attractive targets for cancer therapy.

N-alkylated 1,3-diaminopropane derivatives have been investigated as inhibitors of polyamine biosynthesis. For instance, N-(n-butyl)-1,3-diaminopropane has been shown to be a specific and effective inhibitor of spermine synthesis[6]. This inhibition leads to a depletion of spermine and a concurrent increase in spermidine levels. In the long term, this disruption of the polyamine pool can negatively impact cell growth[6].

The introduction of the isopropyl group in tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate may modulate its interaction with enzymes in the polyamine pathway, such as spermine synthase. After deprotection of the Boc group in a biological system, the resulting N-isopropyl-1,3-propanediamine could act as a competitive inhibitor or a substrate mimic, thereby disrupting normal polyamine homeostasis and potentially leading to cytostatic or cytotoxic effects in rapidly proliferating cells.

Furthermore, various N-alkyl amine derivatives have been explored for a range of biological activities, including antimicrobial and antimalarial properties[7][8]. The specific N-isopropyl substitution could confer novel activities in these areas as well.



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Fig 2. Potential mechanism of action via polyamine pathway inhibition.

Conclusion

tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. While detailed biological studies on this specific compound are yet to be published, its structure suggests it could serve as a valuable tool for probing and modulating polyamine-dependent pathways. The synthetic route via reductive amination is straightforward and efficient, allowing for its accessible production for further research. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

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References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. tert-Butyl (3-aminopropyl)carbamate | C₈H₁₈N₂O₂ | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. tert-Butyl (3-(isopropylamino)propyl)carbamate, CasNo.1229627-05-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. 1229627-05-7|tert-Butyl (3-(isopropylamino)propyl)carbamate|BLD Pharm [bldpharm.com]
- 6. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial activity of N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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